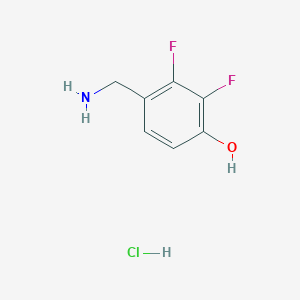
4-(Aminomethyl)-2,3-Difluorphenol;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2,3-difluorophenol hydrochloride belongs to a class of organofluorine compounds characterized by the presence of fluorine atoms and an amino group attached to a phenolic core. The inclusion of fluorine atoms can significantly alter the compound's physical and chemical properties, making it a subject of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of compounds similar to 4-(Aminomethyl)-2,3-difluorophenol hydrochloride often involves multi-step chemical reactions, starting from difluorophenol precursors. Key steps may include halogenation, amination, and the introduction of the hydrochloride salt form. For instance, the synthesis of difluoropiperidines, which share a related fluorination pattern, involves 1,4-addition reactions, reduction, and lactamization processes (Surmont et al., 2010).
Wissenschaftliche Forschungsanwendungen
Bildung von 5-Aminomethyl-2,3-Dihydropyridin-4(1H)-onen
Diese Verbindung wurde bei der Bildung von 5-Aminomethyl-2,3-Dihydropyridin-4(1H)-onen aus 4-Amino-Tetrahydropyridinyliden-Salzen verwendet . Die neuen Verbindungen wurden mit spektroskopischen Methoden und einer Einkristallstruktur-Analyse charakterisiert. Einige von ihnen zeigten Antikrebs- und antibakterielle Eigenschaften .
Synthese verschiedener Verbindungen
Katalysator in biochemischen Reaktionen
Diese Verbindung wurde als Katalysator in biochemischen Reaktionen verwendet. Sie erleichtert die Bildung einer kovalenten Bindung zwischen zwei funktionellen Gruppen.
Produktion verschiedener Verbindungen
Unnatürliches Aminosäure-Derivat
4-(Aminomethyl)benzoesäure wirkt als unnatürliches Aminosäure-Derivat . Es wurde in der wissenschaftlichen Forschung aufgrund seiner einzigartigen Eigenschaften verwendet .
Antifibrinolytikum vom Typ 2
Es wird auch als Antifibrinolytikum vom Typ 2 verwendet . Dies macht es in der medizinischen Forschung nützlich, insbesondere bei der Untersuchung von Blutgerinnungsstörungen .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have shown various effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride on cells are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be influenced by various factors, including the specific experimental conditions and the presence of other compounds.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can vary with different dosages in animal models . This includes potential threshold effects, as well as possible toxic or adverse effects at high doses. The specific dosage effects can depend on the type of animal model and the specific experimental conditions.
Metabolic Pathways
4-(Aminomethyl)-2,3-difluorophenol hydrochloride may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride within cells and tissues can be influenced by various factors . This includes potential interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can influence its activity or function This could include potential targeting signals or post-translational modifications that direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,3-difluorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-4(3-10)1-2-5(11)7(6)9;/h1-2,11H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCDKGOCJULFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

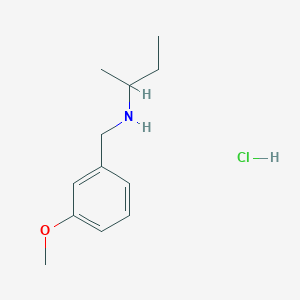
![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
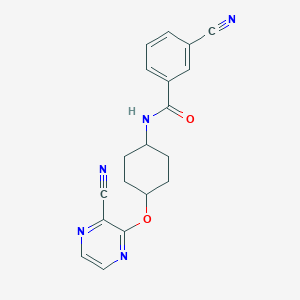

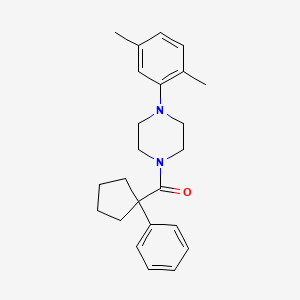
![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)
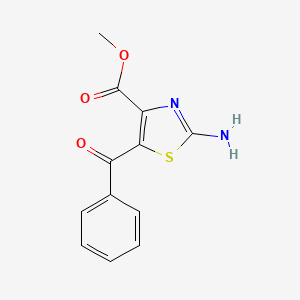
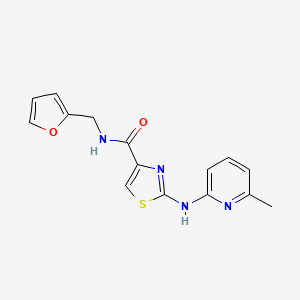
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)